![molecular formula C16H13ClN2O2 B186183 1h-Isoindole-1,3(2h)-dione, 2-[[(3-chloro-4-methylphenyl)amino]methyl]- CAS No. 84501-73-5](/img/structure/B186183.png)
1h-Isoindole-1,3(2h)-dione, 2-[[(3-chloro-4-methylphenyl)amino]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1h-Isoindole-1,3(2h)-dione, 2-[[(3-chloro-4-methylphenyl)amino]methyl] is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as Olaparib, which is a PARP inhibitor that is used in cancer treatment. However,
Mechanism Of Action
The mechanism of action of 1h-Isoindole-1,3(2h)-dione, 2-[[(3-chloro-4-methylphenyl)amino]methyl] is through the inhibition of PARP. PARP is an enzyme that is involved in repairing damaged DNA. When PARP is inhibited, cancer cells with defects in DNA repair mechanisms are unable to repair their DNA and eventually die.
Biochemical And Physiological Effects
The biochemical and physiological effects of 1h-Isoindole-1,3(2h)-dione, 2-[[(3-chloro-4-methylphenyl)amino]methyl] are primarily related to its inhibition of PARP. This inhibition can lead to the death of cancer cells that have defects in DNA repair mechanisms. However, there may also be off-target effects of Olaparib that are not yet fully understood.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1h-Isoindole-1,3(2h)-dione, 2-[[(3-chloro-4-methylphenyl)amino]methyl] in lab experiments is its specificity for PARP inhibition. This allows for targeted inhibition of cancer cells with defects in DNA repair mechanisms. However, one limitation of Olaparib is that it may not be effective in all types of cancer cells.
Future Directions
There are several future directions for research on 1h-Isoindole-1,3(2h)-dione, 2-[[(3-chloro-4-methylphenyl)amino]methyl]. One area of research is in the development of new PARP inhibitors that are more effective than Olaparib. Another area of research is in the identification of biomarkers that can predict which cancer patients are most likely to respond to PARP inhibitors. Additionally, there is ongoing research on the potential use of PARP inhibitors in combination with other cancer treatments, such as chemotherapy and radiation therapy.
Synthesis Methods
The synthesis of 1h-Isoindole-1,3(2h)-dione, 2-[[(3-chloro-4-methylphenyl)amino]methyl] is typically achieved through a multi-step process. The first step involves the reaction of 3-chloro-4-methylaniline with formaldehyde to produce 3-chloro-4-methylbenzyl alcohol. The next step involves the reaction of the benzyl alcohol with phthalic anhydride to produce the desired compound.
Scientific Research Applications
1h-Isoindole-1,3(2h)-dione, 2-[[(3-chloro-4-methylphenyl)amino]methyl] has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer biology. Olaparib has been shown to be effective in inhibiting the activity of PARP, which is an enzyme that is involved in DNA repair. This inhibition can lead to the death of cancer cells that have defects in DNA repair mechanisms.
properties
CAS RN |
84501-73-5 |
|---|---|
Product Name |
1h-Isoindole-1,3(2h)-dione, 2-[[(3-chloro-4-methylphenyl)amino]methyl]- |
Molecular Formula |
C16H13ClN2O2 |
Molecular Weight |
300.74 g/mol |
IUPAC Name |
2-[(3-chloro-4-methylanilino)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C16H13ClN2O2/c1-10-6-7-11(8-14(10)17)18-9-19-15(20)12-4-2-3-5-13(12)16(19)21/h2-8,18H,9H2,1H3 |
InChI Key |
YRLWTVJREYZUKS-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NCN2C(=O)C3=CC=CC=C3C2=O)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)NCN2C(=O)C3=CC=CC=C3C2=O)Cl |
Other CAS RN |
84501-73-5 |
Pictograms |
Irritant; Environmental Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



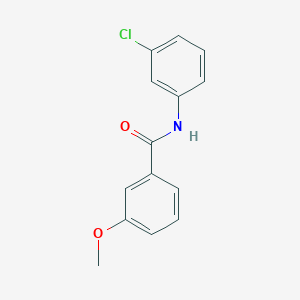
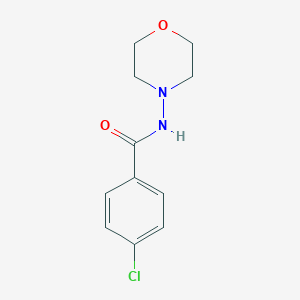
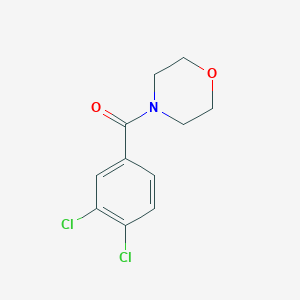
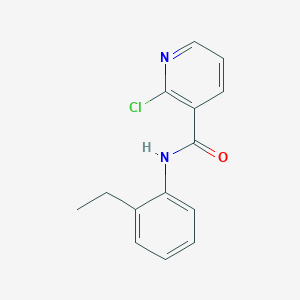
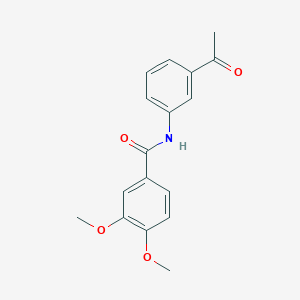
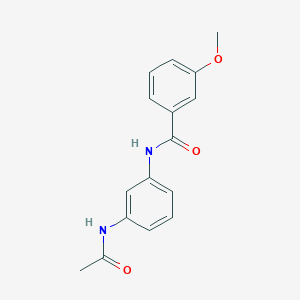
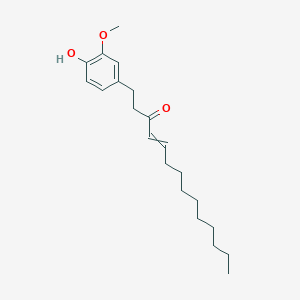

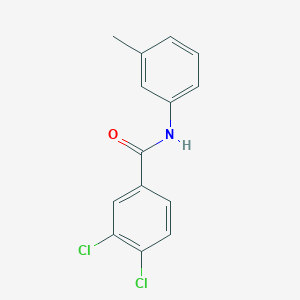
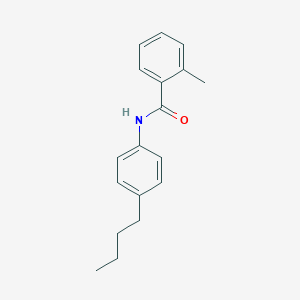
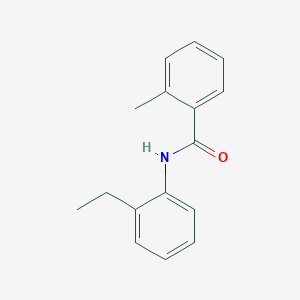
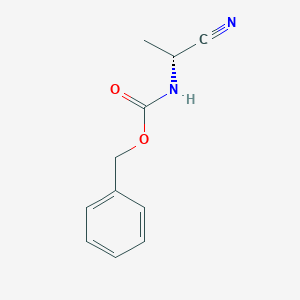
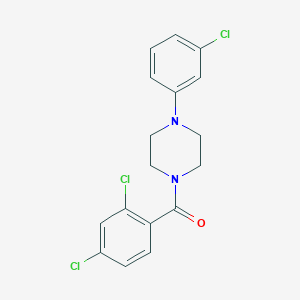
![4-fluoro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B186124.png)